The eukaryotic initiation factor 4F (eIF4F) complex serves as the master regulator of cap-dependent mRNA translation initiation, acting as a critical nexus for oncogenic signaling pathways. Comprising three core subunits—eIF4E (cap-binding protein), eIF4G (scaffolding protein), and eIF4A (RNA helicase)—eIF4F selectively translates mRNAs with complex 5' untranslated regions (5'UTRs). These typically encode proteins governing cell proliferation (e.g., cyclins), survival (e.g., BCL-2 family members), angiogenesis (e.g., VEGF), and metastasis [2] [10]. In cancer, hyperactivation of the PI3K/AKT/mTOR, RAS/RAF/MEK, and MYC pathways drives eIF4F assembly by phosphorylating and inactivating 4E-BPs (eIF4E-binding proteins), thereby releasing eIF4E to bind eIF4G [4] [10]. This aberrant activity elevates the translational flux of oncoproteins while bypassing cellular checkpoints.
Table 1: Key Oncogenic mRNAs Translated by the eIF4F Complex
mRNA Category | Representative Transcripts | Functional Role in Cancer |
---|---|---|
Cell Cycle Regulators | Cyclin D1, CDK4, c-Myc | Drive uncontrolled proliferation |
Anti-apoptotic Factors | MCL-1, BCL-2, Survivin | Evade cell death mechanisms |
Angiogenesis Factors | VEGF, FGF2 | Promote tumor vascularization |
Metastasis Factors | MMP-9, Snail | Enhance invasion and migration |
Dysregulated eIF4F activity is a hallmark of therapy resistance. In melanoma, BRAF inhibitor (BRAFi) resistance correlates with persistent eIF4F assembly, enabling continued translation of survival factors like MCL1 and BCL-2 [1] [3]. Similarly, lymphomas exhibit elevated cap-bound eIF4G and eIF4E, with 77% of diffuse large B-cell lymphoma (DLBCL) tumors overexpressing eIF4E, which associates with advanced Ann Arbor stage (III-IV) and inferior event-free survival [4] [7]. This establishes eIF4F as a convergence point for diverse resistance mechanisms.
Melanoma and lymphoid malignancies exhibit pronounced dependency on eIF4F, making them ideal candidates for therapeutic targeting:
SBI-0640756 (developmental code SBI-756) is a first-in-class small molecule inhibitor that selectively targets eIF4G1, the scaffolding component of the eIF4F complex. Derived from structure-activity relationship (SAR) optimization of the AKT/NF-κB inhibitor BI-69A11, SBI-756 exhibits superior aqueous solubility (60-fold increase) and permeability while retaining anti-tumor activity [3] [6]. Its primary mechanism involves binding eIF4G1 to sterically hinder eIF4E interaction, thereby dissociating the eIF4F complex independently of mTOR signaling [1] [3]. This action is quantified via m7GTP cap pull-down assays, where SBI-756 reduces eIF4G1-eIF4E binding by >80% at 1 µM in melanoma and lymphoma cells, concomitantly increasing 4E-BP1 association with eIF4E [3] [7].
Table 2: Preclinical Profile of SBI-0640756
Property | Characterization | Experimental Evidence |
---|---|---|
Molecular Target | eIF4G1 (KD ≈ 150 nM) | Biotinylated pull-down/MS [3] |
Mechanism | Disrupts eIF4E-eIF4G1 interaction | m7GTP assays, Duolink PLA [3] [7] |
Selectivity | Minimal off-target kinase inhibition | Kinase profiling (≤30% inhibition at 1 µM) [3] |
Solubility | 60-fold improvement vs. BI-69A11 | Pharmacokinetic analysis [3] |
SBI-756's efficacy extends beyond melanoma to hematologic malignancies. In lymphoma models, it reduces global protein synthesis by 40–60% and selectively suppresses translation of ribosomal proteins and translation factors, as shown by polysome profiling [7]. Unlike mTOR inhibitors, it retains activity in 4E-BP1-deficient cells, highlighting its potential in therapy-resistant contexts [7] [8].
Table 3: Key Combination Therapies Involving SBI-0640756
Cancer Type | Combination Partner | Synergistic Mechanism | In Vivo Efficacy |
---|---|---|---|
BRAF-mutant Melanoma | BRAFi (PLX4720) | Prevents eIF4F reactivation in resistance | Delays resistance; 70% tumor regression [3] |
NRAS-mutant Melanoma | MEKi (PD0325901) | Dual blockade of MAPK and translation | 50% reduction in tumor incidence [3] |
DLBCL/Mantle Cell Lymphoma | Venetoclax (BCL-2 inhibitor) | Downregulates MCL-1 translation | Enhances apoptosis; tumor regression [7] |
Ph+ B-ALL | Dasatinib (BCR-ABL inhibitor) | Suppresses TK-independent survival | Synergistic cytotoxicity in 4E-BP1-deficient cells [8] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7